

O-Desmethyltramadol: A Potent Tramadol Metabolite with Anticancer Promise in Preclinical Models

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Compound of Interest

Compound Name: *O-Desmethyltramadol hydrochloride*

Cat. No.: *B145512*

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Recent in vitro investigations have illuminated the significant anticancer potential of O-Desmethyltramadol, the primary active metabolite of the widely used analgesic, tramadol.^{[1][2]} These studies, primarily in breast cancer cell lines, suggest that O-Desmethyltramadol may offer a more potent antitumor effect than its parent compound. This guide provides a comprehensive comparison based on available preclinical data, aimed at researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound in oncology. While direct xenograft model data for O-Desmethyltramadol is not yet available in published literature, this guide synthesizes the existing in vitro evidence for O-Desmethyltramadol and compares it with in vivo data from its parent compound, tramadol, to offer a preliminary validation of its anticancer effects.

Comparative Efficacy: O-Desmethyltramadol vs. Tramadol

In vitro studies have demonstrated that O-Desmethyltramadol exhibits substantially greater cytotoxicity against human breast cancer cell lines compared to tramadol. The half-maximal inhibitory concentration (IC₅₀) values, which indicate the concentration of a drug required to inhibit a biological process by 50%, were significantly lower for O-Desmethyltramadol.

Compound	Cell Line	IC50 (µg/mL)	Fold Potency vs. Tramadol
O-Desmethyltramadol	MDA-MB-231	64.2	>10x
MCF-7	96.7	>10x	
Tramadol	MDA-MB-231	~1083	-
MCF-7	~1184	-	

Table 1: In Vitro Cytotoxicity of O-Desmethyltramadol and Tramadol in Human Breast Cancer Cell Lines. Data extracted from a 48-hour cell viability assay.[\[1\]](#)

While in vivo xenograft data for O-Desmethyltramadol is pending, studies on its parent compound, tramadol, have shown tumor growth attenuation in a xenograft mouse model using MCF-7 cells.[\[3\]](#)[\[4\]](#)

Treatment Group	Dosage	Tumor Growth Inhibition
Tramadol Group 1	1.5 mg/kg/day	Significant (P < 0.05)
Tramadol Group 2	3 mg/kg/day	Significant (P < 0.05)
Morphine	0.5 mg/kg/day	Not specified
Control	Saline	-

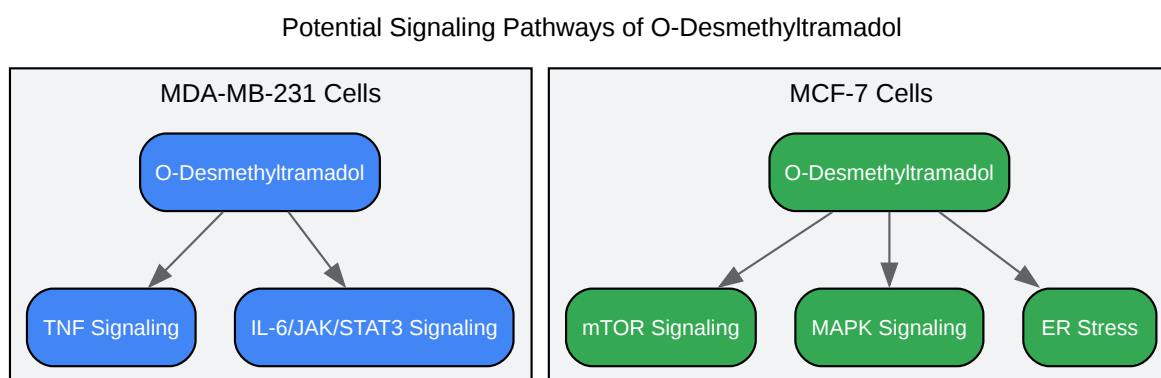
Table 2: In Vivo Antitumor Effects of Tramadol in an MCF-7 Xenograft Mouse Model. Tumor growth was compared to the control group.[\[3\]](#)[\[4\]](#)

Mechanism of Action: A Divergence from Opioid Pathways

Interestingly, the anticancer effects of O-Desmethyltramadol appear to be independent of the μ -opioid receptor, a pathway typically associated with tramadol's analgesic properties. The presence of a μ -opioid receptor antagonist did not alter the cytotoxic effects of O-Desmethyltramadol.[\[1\]](#)[\[2\]](#) Instead, the mechanism involves the induction of endoplasmic

reticulum (ER) stress and the modulation of distinct signaling pathways depending on the cancer cell type.

In MDA-MB-231 cells, O-Desmethyltramadol was found to influence immune and inflammatory pathways, including TNF and IL-6/JAK/STAT3 signaling.[5][6] Conversely, in MCF-7 cells, its effects were more pronounced on metabolic and transcriptional pathways such as mTOR and MAPK signaling.[5][6]



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Signaling pathways modulated by O-Desmethyltramadol.

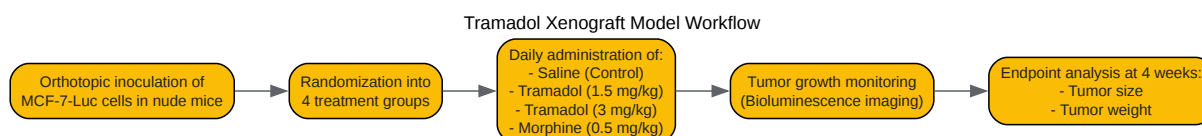
Experimental Protocols

In Vitro Cell Viability Assay

- Cell Lines: Human breast adenocarcinoma cell lines MDA-MB-231 and MCF-7 were used.
- Treatment: Cells were treated with varying concentrations of O-Desmethyltramadol or tramadol (0, 12.5, 25, 50, and 100 µg/mL) for 48 hours.[5]
- Assay: Cell viability was determined using the CellTiter-Glo Luminescent Cell Viability Assay.
- Analysis: The half-maximal inhibitory concentration (IC₅₀) was calculated to determine the potency of each compound.

In Vivo Xenograft Model (Tramadol)

- Animal Model: Female nude mice were used for the study.
- Cell Inoculation: Luciferase-expressing MCF-7 cells were orthotopically inoculated into the mice.[3]
- Treatment Groups: Mice were randomly divided into four groups: control (saline), tramadol group 1 (1.5 mg/kg/day), tramadol group 2 (3 mg/kg/day), and a morphine group (0.5 mg/kg/day).[3]
- Drug Administration: The respective treatments were administered for the duration of the study.
- Tumor Measurement: Tumor growth was monitored and measured. Bioluminescence imaging was used to track the luciferase-expressing cancer cells.[3]
- Endpoints: Tumor size and weight were compared among the groups after 4 weeks.[4]



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References

- 1. O-Desmethyltramadol Enhanced Anti-Cancer Efficacy over Tramadol Through Non- μ -Opioid Receptor and Differential Cellular Contexts of Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. O-Desmethyltramadol Enhanced Anti-Cancer Efficacy over Tramadol Through Non- μ -Opioid Receptor and Differential Cellular Contexts of Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification for antitumor effects of tramadol in a xenograft mouse model using orthotopic breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
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